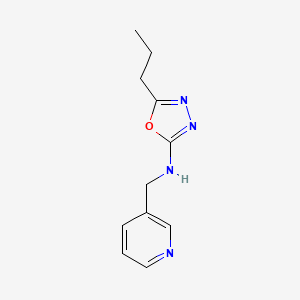![molecular formula C15H19N3O3 B7641581 1-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B7641581.png)
1-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]pyrazole-4-carboxylic acid, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a derivative of piperidine and pyrazole, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 1-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]pyrazole-4-carboxylic acid is primarily attributed to its ability to bind to the NMDA receptor and modulate its activity. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. The binding of this compound to the NMDA receptor inhibits its activity, leading to a decrease in calcium influx and subsequent neuronal damage. This compound has also been reported to inhibit the activity of other ion channels, including voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including neuroprotection, anti-cancer activity, and anti-inflammatory activity. This compound has been reported to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in several inflammatory disorders. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]pyrazole-4-carboxylic acid has several advantages as a research tool, including its ability to selectively modulate the activity of the NMDA receptor and its potential applications in various fields. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be considered when designing experiments using this compound.
Zukünftige Richtungen
1-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]pyrazole-4-carboxylic acid has several potential future directions for research, including its application in the treatment of neurological disorders, cancer, and inflammatory disorders. Further studies are needed to determine the optimal dosages and administration routes of this compound for these applications. Additionally, the development of novel this compound derivatives with improved pharmacokinetic and pharmacodynamic properties may enhance its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been shown to exhibit neuroprotective, anti-cancer, and anti-inflammatory activity, and its mechanism of action is primarily attributed to its ability to modulate the activity of ion channels, including the NMDA receptor. Further studies are needed to determine the optimal conditions for the use of this compound as a research tool and therapeutic agent.
Synthesemethoden
The synthesis of 1-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]pyrazole-4-carboxylic acid involves the reaction of 1-(cyclopent-3-ene-1-carbonyl)piperidin-3-amine with 4-carboxypyrazole in the presence of a suitable catalyst. The resulting product is then purified through column chromatography to obtain this compound in its pure form. The synthesis of this compound has been reported in several research articles, and the yield and purity of the product depend on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]pyrazole-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. This compound has been reported to exhibit neuroprotective effects by inhibiting the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in several neurological disorders such as Alzheimer's disease and stroke. This compound has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-[1-(cyclopent-3-ene-1-carbonyl)piperidin-3-yl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-14(11-4-1-2-5-11)17-7-3-6-13(10-17)18-9-12(8-16-18)15(20)21/h1-2,8-9,11,13H,3-7,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRCJHYKMOFNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC=CC2)N3C=C(C=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7641500.png)
![[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol](/img/structure/B7641512.png)

![2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B7641538.png)
![3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one](/img/structure/B7641541.png)
![N-[2-(2-methoxyethylamino)ethyl]-1-benzothiophene-5-carboxamide;hydrochloride](/img/structure/B7641549.png)
![5-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641572.png)
![[1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7641579.png)
![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641583.png)
![5-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641588.png)
![6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641590.png)
![N-[(4-bromothiophen-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641596.png)
![5-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641604.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641609.png)